
3-Bromo-7-methoxy-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methoxyquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and methoxy groups in the quinoline structure enhances its chemical reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-methoxyquinolin-2-amine typically involves the bromination and methoxylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base. The resulting product is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of 3-bromo-7-methoxyquinolin-2-amine may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
Applications De Recherche Scientifique
3-Bromo-7-methoxyquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-bromo-7-methoxyquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
7-Bromoquinoline: Lacks the methoxy group but has similar reactivity.
3-Methoxyquinoline: Lacks the bromine atom but retains the methoxy group
Uniqueness
3-Bromo-7-methoxyquinolin-2-amine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-bromo-7-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13) |
Clé InChI |
NIWMLAUDODMKGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=C(C=C2C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


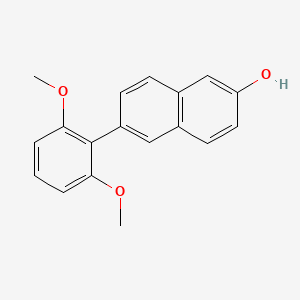

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
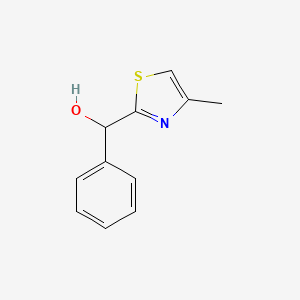
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
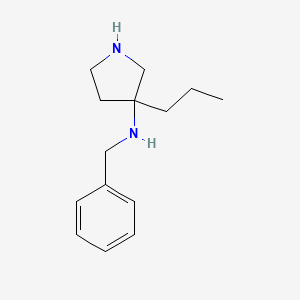
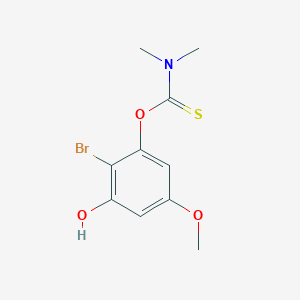
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
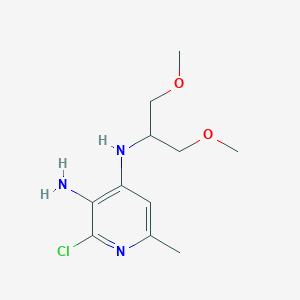
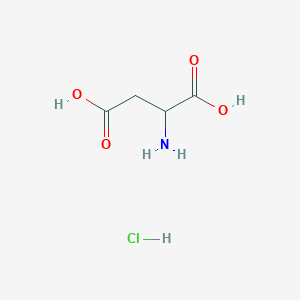
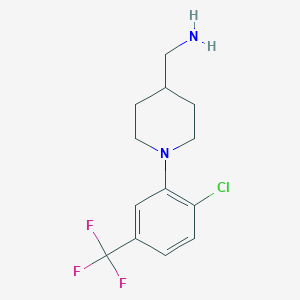
![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

